molecular formula C19H13ClF3N3O2S B4106560 3-[(1H-1,3-BENZIMIDAZOL-2-YLMETHYL)SULFANYL]-1-[4-CHLORO-3-(TRIFLUOROMETHYL)PHENYL]DIHYDRO-1H-PYRROLE-2,5-DIONE

3-[(1H-1,3-BENZIMIDAZOL-2-YLMETHYL)SULFANYL]-1-[4-CHLORO-3-(TRIFLUOROMETHYL)PHENYL]DIHYDRO-1H-PYRROLE-2,5-DIONE

Cat. No.: B4106560
M. Wt: 439.8 g/mol
InChI Key: PJXDGPNTHNOIQZ-UHFFFAOYSA-N
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Description

3-[(1H-1,3-BENZIMIDAZOL-2-YLMETHYL)SULFANYL]-1-[4-CHLORO-3-(TRIFLUOROMETHYL)PHENYL]DIHYDRO-1H-PYRROLE-2,5-DIONE is a complex organic compound that features a benzimidazole moiety, a pyrrolidinedione core, and a trifluoromethyl-substituted phenyl ring

Properties

IUPAC Name

3-(1H-benzimidazol-2-ylmethylsulfanyl)-1-[4-chloro-3-(trifluoromethyl)phenyl]pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13ClF3N3O2S/c20-12-6-5-10(7-11(12)19(21,22)23)26-17(27)8-15(18(26)28)29-9-16-24-13-3-1-2-4-14(13)25-16/h1-7,15H,8-9H2,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJXDGPNTHNOIQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=O)N(C1=O)C2=CC(=C(C=C2)Cl)C(F)(F)F)SCC3=NC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13ClF3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(1H-1,3-BENZIMIDAZOL-2-YLMETHYL)SULFANYL]-1-[4-CHLORO-3-(TRIFLUOROMETHYL)PHENYL]DIHYDRO-1H-PYRROLE-2,5-DIONE typically involves multiple steps:

    Formation of the Benzimidazole Moiety: This can be achieved by condensing o-phenylenediamine with a suitable aldehyde or carboxylic acid derivative under acidic conditions.

    Thioether Formation: The benzimidazole derivative is then reacted with a thiol compound to introduce the thioether linkage.

    Pyrrolidinedione Core Construction: The final step involves the formation of the pyrrolidinedione core, which can be synthesized via a cyclization reaction involving a suitable dione precursor and the benzimidazole-thioether intermediate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thioether linkage, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups or other reducible functionalities present in the compound.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like halogens, alkylating agents, or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, alcohols.

    Substitution: Various substituted derivatives depending on the nature of the substituent and the reaction conditions.

Scientific Research Applications

3-[(1H-1,3-BENZIMIDAZOL-2-YLMETHYL)SULFANYL]-1-[4-CHLORO-3-(TRIFLUOROMETHYL)PHENYL]DIHYDRO-1H-PYRROLE-2,5-DIONE has several applications in scientific research:

    Medicinal Chemistry: The compound’s structure suggests potential as a pharmacophore for developing new drugs, particularly those targeting enzymes or receptors involved in disease pathways.

    Organic Synthesis: It can serve as a building block for synthesizing more complex molecules, including heterocyclic compounds and natural product analogs.

    Material Science: The compound’s unique electronic properties may make it useful in the development of new materials, such as organic semiconductors or photovoltaic devices.

Mechanism of Action

The mechanism of action of 3-[(1H-1,3-BENZIMIDAZOL-2-YLMETHYL)SULFANYL]-1-[4-CHLORO-3-(TRIFLUOROMETHYL)PHENYL]DIHYDRO-1H-PYRROLE-2,5-DIONE is likely to involve interactions with specific molecular targets, such as enzymes or receptors. The benzimidazole moiety can interact with nucleophilic sites in proteins, while the pyrrolidinedione core may participate in hydrogen bonding or hydrophobic interactions. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole Derivatives: Compounds like albendazole, mebendazole, and thiabendazole share the benzimidazole core and are known for their antiparasitic properties.

    Pyrrolidinedione Derivatives: Compounds such as thalidomide and lenalidomide, which contain a pyrrolidinedione core, are used in the treatment of various cancers and inflammatory diseases.

Uniqueness

3-[(1H-1,3-BENZIMIDAZOL-2-YLMETHYL)SULFANYL]-1-[4-CHLORO-3-(TRIFLUOROMETHYL)PHENYL]DIHYDRO-1H-PYRROLE-2,5-DIONE is unique due to the combination of its structural features, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group, in particular, can significantly alter the compound’s reactivity and pharmacokinetic profile compared to other benzimidazole or pyrrolidinedione derivatives.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[(1H-1,3-BENZIMIDAZOL-2-YLMETHYL)SULFANYL]-1-[4-CHLORO-3-(TRIFLUOROMETHYL)PHENYL]DIHYDRO-1H-PYRROLE-2,5-DIONE
Reactant of Route 2
Reactant of Route 2
3-[(1H-1,3-BENZIMIDAZOL-2-YLMETHYL)SULFANYL]-1-[4-CHLORO-3-(TRIFLUOROMETHYL)PHENYL]DIHYDRO-1H-PYRROLE-2,5-DIONE

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